molecular formula C20H12ClF5N2O2 B2691676 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-82-5

5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2691676
CAS RN: 338977-82-5
M. Wt: 442.77
InChI Key: JCEFWCWXBWAXRZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H12ClF5N2O2 and its molecular weight is 442.77. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds structurally related to 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide are often synthesized for their pharmacological properties. For instance, derivatives of pyridine and carboxamide have been synthesized and evaluated for their potential as inverse agonists, highlighting their significance in the development of treatments targeting specific receptors such as the human CB1 receptor. This indicates a broad interest in such compounds for therapeutic purposes, focusing on their role in modulating physiological pathways (Meurer et al., 2005).

Material Science and Polymer Research

In the realm of material science, the introduction of fluorine and chloro groups, similar to those found in 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, into polymers has been investigated to enhance their properties. Research into fluorine-containing, triphenylamine-based diamine and dicarboxylic acid monomers has led to the development of aromatic polyamides with improved solubility, thermal stability, and electroactive properties, making them suitable for applications in electronics and as materials with specific mechanical strengths (Hsiao & Wu, 2017).

Antimicrobial and Antipathogenic Studies

The structural features similar to those in 5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide have been explored for their antimicrobial properties. Thiourea derivatives containing halogens have shown significant anti-pathogenic activity, particularly against strains known for biofilm formation. This suggests potential for developing novel antimicrobial agents leveraging the chemical backbone shared with the compound (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF5N2O2/c21-13-7-15(18(29)27-17-6-5-14(22)8-16(17)23)19(30)28(10-13)9-11-1-3-12(4-2-11)20(24,25)26/h1-8,10H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFWCWXBWAXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(2,4-difluorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

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